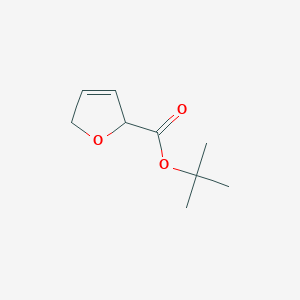
tert-Butyl2,5-dihydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,5-dihydrofuran-2-carboxylate is an organic compound with the molecular formula C9H14O3. It has garnered significant interest in the scientific community due to its unique physical and chemical properties. This compound is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,5-dihydrofuran-2-carboxylate typically involves the reaction of furan derivatives with tert-butyl esters. One common method includes the reaction of furan-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of tert-Butyl 2,5-dihydrofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
tert-Butyl 2,5-dihydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions . The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,5-dihydrofuran-3-carboxylate
- tert-Butyl furan-2-carboxylate
- tert-Butyl furan-3-carboxylate
Uniqueness
tert-Butyl 2,5-dihydrofuran-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
tert-butyl 2,5-dihydrofuran-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-5,7H,6H2,1-3H3 |
Clé InChI |
DMDCAABFZOYBMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C=CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
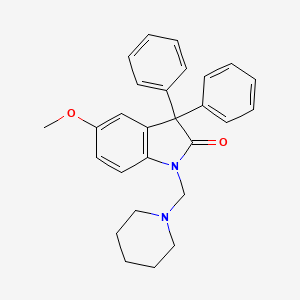
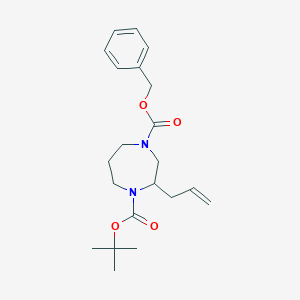

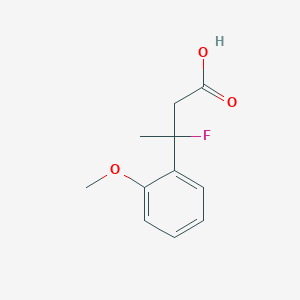
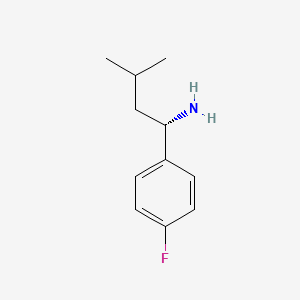
![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
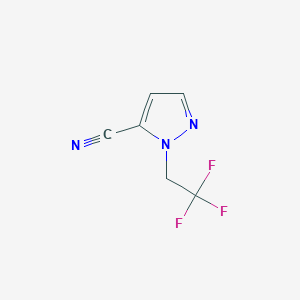
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)
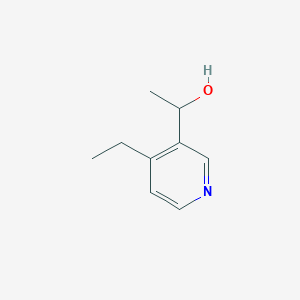
![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
